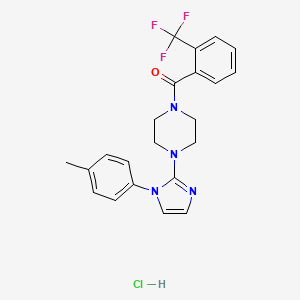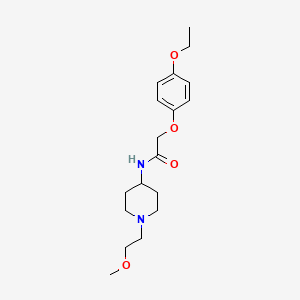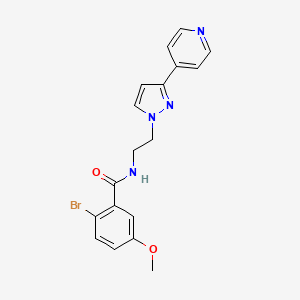
(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Molecular Interactions
Compounds containing similar structural motifs, such as piperazine, imidazole, and trifluoromethylphenyl groups, have been synthesized and characterized for their potential in various applications. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the methodology for creating compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011). Similarly, Shim et al. (2002) explored the molecular interactions of a cannabinoid receptor antagonist, highlighting the significance of structural analysis in drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal activities of novel compounds, including those with pyrazole and isoxazole derivatives, have been extensively studied. Research by Sanjeeva et al. (2022) on 1,5-disubstituted pyrazole and isoxazole derivatives revealed significant antibacterial and antifungal activity, demonstrating the potential of these compounds in medical applications (Sanjeeva, Narendra, & Venkata, 2022).
Corrosion Inhibition
Compounds with benzothiazole and pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors. Fergachi et al. (2018) discussed the synthesis and testing of a compound as a corrosion inhibitor for mild steel in acidic medium, indicating a potential industrial application for protecting metals from corrosion (Fergachi, Benhiba, Rbaa, Touir, Ouakki, Galai, Lakhrissi, Oudda, & Touhami, 2018).
Novel Materials and Drug Design
The exploration of novel materials and drug design is a significant area of research for compounds with complex molecular structures. For instance, Navarro et al. (2000) prepared complexes with potential applications in chemotherapy against tropical diseases, demonstrating the versatility of these compounds in developing treatments for various health conditions (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
作用機序
Target of Action
Similar compounds with an imidazole ring have been found to interact with various targets such as thePutative Cytochrome P450 and Steroid Hormone Receptor ERR1 . These targets play crucial roles in various biological processes, including metabolism and hormone regulation.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes or signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, often related to their targets’ functions .
Result of Action
The effects are likely related to the compound’s interaction with its targets and the subsequent changes in cellular processes or signaling pathways .
Safety and Hazards
特性
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O.ClH/c1-16-6-8-17(9-7-16)29-11-10-26-21(29)28-14-12-27(13-15-28)20(30)18-4-2-3-5-19(18)22(23,24)25;/h2-11H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOHYCNANBBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889847.png)


![1-ethyl-6-fluoro-4-oxo-7-[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2889850.png)


![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)



![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)
![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)
![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)
